molecular formula C45H51BrN8O7 B607860 GSK699 CAS No. 2260944-68-9

GSK699

Cat. No.: B607860
CAS No.: 2260944-68-9
M. Wt: 895.856
InChI Key: SARLMRHJAJBYBI-CIDUPMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK699, also known as GSK-699, is a potent, cell-penetrant PROTAC (Proteolysis Targeting Chimera) compound. It is specifically designed to induce the degradation of PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are closely related epigenetic regulators that play significant roles in gene expression and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK699 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves:

Industrial Production Methods

Industrial production methods for this compound are not publicly disclosed, but they likely involve large-scale synthesis using similar synthetic routes as described above, followed by rigorous purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK699 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyridazinone ring .

Scientific Research Applications

GSK699 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of PCAF and GCN5 proteins.

    Biology: Helps in understanding the role of PCAF and GCN5 in gene expression and inflammation.

    Medicine: Potential therapeutic applications in diseases where PCAF and GCN5 are implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new PROTAC-based therapies and research tools

Mechanism of Action

GSK699 functions by inducing the degradation of PCAF and GCN5 proteins through the PROTAC mechanism. It binds to the target proteins and recruits the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This process effectively reduces the levels of PCAF and GCN5, thereby modulating gene expression and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK699 is unique in its specific targeting of PCAF and GCN5, making it a valuable tool for studying these proteins’ roles in gene expression and inflammation. Its high potency and cell permeability further enhance its utility in research and potential therapeutic applications .

Properties

CAS No.

2260944-68-9

Molecular Formula

C45H51BrN8O7

Molecular Weight

895.856

IUPAC Name

4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]-N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylbenzamide

InChI

InChI=1S/C45H51BrN8O7/c1-50-26-31(24-32(27-50)48-35-25-47-53(4)45(60)40(35)46)29-13-15-30(16-14-29)42(57)52(3)22-7-21-51(2)33-17-11-28(12-18-33)8-6-23-61-37-10-5-9-34-39(37)44(59)54(43(34)58)36-19-20-38(55)49-41(36)56/h5,9-18,25,31-32,36,48H,6-8,19-24,26-27H2,1-4H3,(H,49,55,56)/t31-,32+,36?/m0/s1

InChI Key

SARLMRHJAJBYBI-CIDUPMPKSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK699;  GSK-699;  GSK 699; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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